4′-Hydroxycilostazol, trans- is a major metabolite of cilostazol, a drug primarily known for its therapeutic effects in treating intermittent claudication. [] While cilostazol itself holds clinical significance, 4′-hydroxycilostazol plays a crucial role in scientific research, particularly in understanding the metabolism and potential drug-drug interactions of cilostazol. This metabolite is formed through the metabolic process involving cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. []
4-cis-Hydroxy Cilostazol is a hydroxylated derivative of Cilostazol, a phosphodiesterase III inhibitor primarily used for the treatment of intermittent claudication. This compound exhibits potential therapeutic benefits due to its ability to enhance blood flow and reduce symptoms associated with peripheral vascular disease. The compound is classified as an organic compound and falls under the category of pharmaceuticals, particularly those related to cardiovascular health.
Cilostazol was originally developed as a vasodilator and antiplatelet agent. The synthesis of 4-cis-Hydroxy Cilostazol is based on the modification of the parent compound, Cilostazol, which is derived from the etherification of 6-hydroxy-3,4-dihydroquinoline-2-ketone and 5-(4-chlorobutyl)-1-cyclohexyltetrazole . This classification places it within the broader category of quinoline derivatives, which are known for their diverse biological activities.
The synthesis of 4-cis-Hydroxy Cilostazol typically involves several organic chemistry techniques. The primary method includes:
The optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The molecular structure of 4-cis-Hydroxy Cilostazol features a hydroxyl group attached to the cyclohexyl moiety. Its chemical formula is C_20H_24N_2O_3, with a molecular weight of approximately 344.42 g/mol. The structural representation can be described as follows:
4-cis-Hydroxy Cilostazol can undergo various chemical reactions typical for hydroxylated compounds:
Each reaction pathway requires specific conditions such as temperature, catalysts, and solvents to facilitate the desired transformation effectively .
The mechanism of action for 4-cis-Hydroxy Cilostazol primarily involves the inhibition of phosphodiesterase III. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within platelets and vascular smooth muscle cells. The elevated cAMP levels result in:
This dual action contributes significantly to its therapeutic efficacy in treating peripheral vascular diseases .
These properties are critical for formulation development and determining suitable delivery methods for therapeutic applications .
4-cis-Hydroxy Cilostazol has several scientific applications:
4-cis-Hydroxy Cilostazol (CAS 87153-06-8) is a stereospecific metabolite of the antiplatelet drug Cilostazol. Its chemical name is 6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, with the molecular formula C₂₀H₂₇N₅O₃ and a molecular weight of 385.46 g/mol [1] [4]. The compound features a cis-configuration of the hydroxyl group on the cyclohexyl ring, which distinguishes it from its trans-isomer (OPC-13213). Key structural elements include:
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
[1] Table 1: Comparative Chemical Profiles of Cilostazol Metabolites
Compound | CAS Number | Molecular Formula | Hydroxy Configuration |
---|---|---|---|
4-cis-Hydroxy Cilostazol | 87153-06-8 | C₂₀H₂₇N₅O₃ | cis-4-hydroxycyclohexyl |
4-trans-Hydroxy Cilostazol | 87153-04-6 | C₂₀H₂₇N₅O₃ | trans-4-hydroxycyclohexyl |
OPC-13015 (3,4-dehydro-Cilostazol) | Not provided | C₂₀H₂₅N₅O₂ | N/A |
4-cis-Hydroxy Cilostazol (synonym: OPC-13217) is a significant active metabolite of Cilostazol, formed primarily via hepatic cytochrome P450 enzymes CYP3A4 and CYP3A5 [3] [7]. Key pharmacological characteristics include:
Table 2: Pharmacological Activities of Cilostazol and Key Metabolites
Compound | Relative PDE3 Inhibition | Antiplatelet Potency vs. Cilostazol | Major Metabolic Route |
---|---|---|---|
Cilostazol | 1.0x | Baseline | CYP3A4/5, CYP2C19 |
OPC-13015 (3,4-dehydro) | 1.5x | 3-fold higher | Secondary oxidation |
4-cis-Hydroxy Cilostazol | 0.6x | 3-fold lower | CYP3A4 hydroxylation |
4-trans-Hydroxy Cilostazol | 0.8x | Slightly lower | CYP3A5 hydroxylation |
The discovery of 4-cis-Hydroxy Cilostazol paralleled efforts to optimize Cilostazol formulations and understand its metabolic fate:
Table 3: Key Synonyms and Regulatory Identifiers for 4-cis-Hydroxy Cilostazol
Synonym | Identifier Type |
---|---|
OPC-13217 | Code name |
6-(4-(1-((1s,4s)-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | IUPAC name |
4-CIS-HYDROXY CILOSTAZOL | Common name |
HL83KWZ4LH | FDA UNII |
MFCD08063651 | MDL Number |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7